2(3H)-Thiazolone, 4-amino-
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Overview
Description
2(3H)-Thiazolone, 4-amino- is a heterocyclic compound containing a thiazole ring with an amino group at the 4-position. Thiazolones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Thiazolone, 4-amino- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thioamides with α-haloketones or α-haloesters. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the cyclization process.
Industrial Production Methods: Industrial production of 2(3H)-Thiazolone, 4-amino- often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are environmentally friendly is becoming more prevalent in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2(3H)-Thiazolone, 4-amino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolone ring to thiazolidine derivatives.
Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazolones, depending on the specific reagents and conditions used.
Scientific Research Applications
2(3H)-Thiazolone, 4-amino- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.
Medicine: Thiazolone derivatives have shown potential as anti-inflammatory and anticancer agents.
Industry: It is used in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2(3H)-Thiazolone, 4-amino- involves its interaction with various molecular targets. The amino group at the 4-position can form hydrogen bonds with biological macromolecules, enhancing its binding affinity. The thiazolone ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Thiazolidine: A reduced form of thiazolone with similar biological activities.
Thiazole: A simpler heterocyclic compound with a wide range of applications.
Benzothiazole: A fused ring system with enhanced stability and biological activity.
Uniqueness: 2(3H)-Thiazolone, 4-amino- is unique due to the presence of both the thiazolone ring and the amino group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential in medicinal chemistry make it a valuable compound for research and development.
Properties
IUPAC Name |
4-amino-3H-1,3-thiazol-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2OS/c4-2-1-7-3(6)5-2/h1H,4H2,(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUIJKJJGXAGRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)S1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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